molecular formula C7H9BrS B6231922 3-bromo-2,4,5-trimethylthiophene CAS No. 39129-53-8

3-bromo-2,4,5-trimethylthiophene

Cat. No.: B6231922
CAS No.: 39129-53-8
M. Wt: 205.1
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Description

3-Bromo-2,4,5-trimethylthiophene is a regioselectively functionalized heterocyclic compound that serves as a versatile intermediate in advanced organic synthesis. The bromine atom at the 3-position provides a reactive site for metal-catalyzed cross-coupling reactions, such as Kumada, Stille, and Suzuki couplings, which are fundamental methods for constructing complex molecular architectures . This allows researchers to efficiently create conjugated systems and tailored organic electronic materials. The specific substitution pattern of methyl groups on the thiophene ring can influence the electron density and steric profile of the molecule, making it a valuable scaffold for tuning the properties of resulting compounds . In medicinal chemistry, such brominated, multi-methylated thiophenes are investigated as key pharmacophores in the development of new therapeutic agents . The thiophene ring is a common feature in USFDA-approved drugs and bioactive molecules, acting as a bioisostere for phenyl rings to improve metabolic stability and binding affinity . This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage its synthetic utility for developing novel substances in areas including organic electronics, pharmaceutical R&D, and agrochemicals.

Properties

CAS No.

39129-53-8

Molecular Formula

C7H9BrS

Molecular Weight

205.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 2,4,5 Trimethylthiophene

The synthesis of 3-bromo-2,4,5-trimethylthiophene, a halogenated derivative of the thiophene (B33073) heterocyclic system, can be achieved through several strategic pathways. These methods can be broadly categorized into direct bromination of a trimethylated thiophene precursor and indirect routes involving the manipulation of polybrominated thiophene intermediates. The choice of methodology often depends on the availability of starting materials, desired yield, and regiochemical purity.

Reaction Pathways and Mechanistic Investigations of 3 Bromo 2,4,5 Trimethylthiophene

Electrophilic Aromatic Substitution Mechanisms in Bromothiophenes

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, including thiophenes. The mechanism generally proceeds in two steps: the initial attack of the aromatic ring on an electrophile to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.orglibretexts.org This process is significantly influenced by the nature of substituents on the thiophene (B33073) ring.

The halogenation of thiophene occurs readily, even at low temperatures, and can easily lead to tetrasubstitution. iust.ac.ir The rate of halogenation for thiophene is remarkably faster than that of benzene. iust.ac.ir For substituted thiophenes, the regioselectivity of the reaction is a key consideration.

Kinetic Studies of Bromination Reactions

Kinetic studies provide valuable insights into the rates and mechanisms of chemical reactions. In the context of bromination, the rate of reaction can be influenced by the solvent and the presence of catalysts. For instance, the bromination of substituted thiophenes with N-bromosuccinimide (NBS) in acetic acid at room temperature is a rapid and highly regioselective process, favoring substitution at the 2-position. tandfonline.comsci-hub.ru

The rate constant for the reaction of certain thiophene derivatives with peroxyl radicals has been measured to be in the order of 104 M−1s−1, highlighting the reactivity of the thiophene core. rsc.org Computational studies using Density Functional Theory (DFT) have also been employed to investigate the mechanisms of bromination between thiophenes and NBS, providing a theoretical framework to understand the observed reactivity. dntb.gov.ua

Transition State Analysis in Thiophene Halogenation

The transition state in electrophilic aromatic substitution is a high-energy, transient species. masterorganicchemistry.com For thiophene halogenation, the formation of the arenium ion intermediate is the slow, rate-determining step. libretexts.orglibretexts.org This intermediate is stabilized by resonance, which delocalizes the positive charge across the ring. libretexts.orglibretexts.org

Computational studies have been instrumental in characterizing the transition states and intermediates in thiophene photochemistry. For the parent thiophene molecule, excited state dynamics calculations have shown the importance of ring puckering in its photochemical behavior. epfl.ch Furthermore, analysis of the excited states of thiophene has revealed that ring opening can be a significant deactivation mechanism. researchgate.net These theoretical investigations provide a deeper understanding of the potential energy surfaces governing thiophene reactivity.

Nucleophilic Substitution Reactions Involving the Bromine Moiety

While electrophilic substitution is common for electron-rich aromatic systems like thiophene, nucleophilic aromatic substitution (SNAr) can occur, particularly when the ring is substituted with strong electron-withdrawing groups. The bromine atom in 3-bromo-2,4,5-trimethylthiophene can be displaced by a nucleophile, although this is generally less facile than in more electron-deficient systems.

The reactivity of brominated thiophenes in SNAr reactions has been studied. For example, the reaction of 2-bromo-3-nitrothiophene (B183354) with amines has been investigated in various solvents, including ionic liquids. nih.gov These studies show that the reaction rates are influenced by the nature of the amine and the solvent system. nih.gov Computational studies on the SNAr reaction of substituted 2-methoxythiophenes with pyrrolidine (B122466) have shown that the reaction proceeds through a stepwise addition-elimination mechanism. nih.gov In some cases, base-catalyzed reactions of bromonitrobenzo[b]thiophenes with nucleophiles can lead to rearranged products, indicating complex reaction pathways. researchgate.netresearchgate.net

Cross-Coupling Reactivity and Catalyst-Mediated Transformations

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize bromothiophenes.

Palladium-Catalyzed Coupling Reactions of Bromothiophenes

Palladium catalysts are extensively used in cross-coupling reactions such as the Suzuki-Miyaura, Stille, and direct arylation reactions. jcu.edu.au These reactions allow for the introduction of various aryl, alkyl, and other functional groups at the position of the bromine atom.

The Suzuki-Miyaura coupling of bromothiophenes with boronic acids or their derivatives is a versatile method for creating new C-C bonds. jcu.edu.ausemanticscholar.org For instance, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene has been synthesized via a Suzuki coupling reaction. scispace.comresearchgate.netejournal.by Optimization of reaction conditions, including the choice of palladium catalyst, ligand, and base, is crucial for achieving high yields. semanticscholar.org Palladium catalysts have also been used for the direct arylation of bromothiophenes at a C-H bond adjacent to the sulfur atom, leaving the C-Br bond intact for subsequent transformations. acs.orgacs.orgresearchgate.netnih.gov

The Stille coupling, which utilizes organotin reagents, is another effective palladium-catalyzed method for functionalizing bromothiophenes. jcu.edu.au

Reaction TypeCatalyst/ReagentsSubstrateProductYieldReference
Suzuki-Miyaura CouplingPd(OAc)₂, SPhos, K₃PO₄BromothiophenesCyclopropylthiophenesGood yields semanticscholar.org
Direct C-H ArylationPd complex, AgNO₃/KFBromothiophene derivativesArylated bromothiophenesReasonable yields acs.org
Suzuki CouplingNot specified4-bromo-5-methylthiophen-2-ylboronic acid and 4-iodonitrobenzene3-bromo-2-methyl-5-(4-nitrophenyl)thiopheneNot specified scispace.comresearchgate.netejournal.by

Alternative Transition Metal-Catalyzed Coupling Strategies

While palladium is the most common catalyst, other transition metals like nickel and copper have also been employed in cross-coupling reactions of bromothiophenes. Nickel-catalyzed reactions can be a cost-effective alternative to palladium. nih.govyoutube.com For instance, nickel-phosphine complexes can catalyze Grignard coupling reactions. tandfonline.com

Copper and its salts have been used to catalyze the displacement of bromine and iodine in halothiophenes. iust.ac.ir Ligand-free metal-catalyzed cross-coupling reactions are also gaining attention as they offer advantages in terms of cost-effectiveness and sustainability. rsc.org

Lack of Specific Research Data on Radical Reactions of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of specific research findings and detailed mechanistic studies concerning the radical reactions and single electron transfer processes of the chemical compound This compound .

The investigation, which included targeted searches for photochemical and electrochemical behavior, as well as electron spin resonance (ESR) studies related to the radical of this compound, did not yield any scholarly articles or datasets that would allow for a thorough and scientifically accurate discussion as outlined in the requested article structure.

While the reactivity of brominated thiophenes, in general, is a subject of scientific inquiry, specific studies focusing on the radical-mediated pathways of the fully substituted this compound are not present in the accessed resources. Consequently, the generation of an article with detailed research findings, reaction pathways, mechanistic investigations, and corresponding data tables for this particular compound is not feasible at this time.

Applications of 3 Bromo 2,4,5 Trimethylthiophene in Advanced Organic Synthesis

Role as a Key Building Block in Heterocyclic Synthesis

The strategic placement of the bromine atom on the thiophene (B33073) ring of 3-bromo-2,4,5-trimethylthiophene makes it an excellent substrate for various cross-coupling reactions, enabling the facile introduction of diverse functionalities and the construction of larger heterocyclic systems. This reactivity is central to its utility in modern organic chemistry.

Precursor for Advanced Organic Materials Development

The development of novel organic materials with tailored electronic and photophysical properties is a significant area of contemporary research. While specific studies detailing the direct use of this compound are not extensively documented, the broader class of brominated thiophenes serves as fundamental precursors in the synthesis of electro- and photoactive organic materials. For instance, the selective direct arylation of similar compounds, such as 3-bromo-2-methylthiophene, with various aryl bromides has been demonstrated to yield 2-aryl-4-bromo-5-methylthiophenes. This methodology highlights the potential for creating functional organic electronic materials from brominated thiophene building blocks.

Synthesis of Conjugated Polymers and Oligomers Incorporating Thiophene Units

Conjugated polymers and oligomers containing thiophene units are at the forefront of research in organic electronics, with applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The synthesis of these materials often relies on the polymerization of appropriately functionalized thiophene monomers. While direct polymerization of this compound is not a commonly cited example, the principles of thiophene-based polymer synthesis are well-established. For example, poly(3-alkylthio)thiophenes are synthesized via the polycondensation of 2,5-dibromo-(3-alkylthio)thiophene monomers. This underscores the importance of brominated thiophenes as key starting materials for accessing these functional polymers. The trimethylated core of this compound could, in principle, be incorporated into such polymeric structures to fine-tune their solubility, morphology, and electronic properties.

Contributions to the Synthesis of Complex Molecular Architectures

Utilization in the Preparation of Specialized Thiophene Derivatives

The bromine atom in this compound serves as a handle for a variety of chemical transformations, allowing for its conversion into a wide range of other specialized thiophene derivatives. This versatility is a hallmark of its utility in synthetic chemistry.

A common strategy for the functionalization of brominated thiophenes is through metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed direct arylation reactions have been successfully employed for the regioselective introduction of aryl substituents onto the thiophene ring. In a study on 2-bromo-3-methylthiophene (B51420), it was shown that the C5-position could be selectively arylated without cleavage of the C-Br bond at the C2-position. This type of regiocontrolled functionalization is crucial for the synthesis of well-defined, multi-substituted thiophenes. Such strategies could be applied to this compound to access a variety of 3-aryl-2,4,5-trimethylthiophenes.

Below is a table summarizing potential synthetic transformations of this compound based on known reactions of similar bromothiophene derivatives.

Starting MaterialReagent/CatalystProductReaction Type
This compoundArylboronic acid / Pd catalyst3-Aryl-2,4,5-trimethylthiopheneSuzuki Coupling
This compoundOrganostannane / Pd catalyst3-Substituted-2,4,5-trimethylthiopheneStille Coupling
This compoundAryl bromide / Pd catalyst3-Bromo-5-aryl-2,4-dimethylthiophene (hypothetical, based on similar reactions)Direct Arylation
This compoundn-Butyllithium, then electrophile3-Substituted-2,4,5-trimethylthiopheneLithium-Halogen Exchange

Derivatization and Structural Transformations of 3 Bromo 2,4,5 Trimethylthiophene

Further Functionalization at Unsubstituted Positions

For 3-bromo-2,4,5-trimethylthiophene, all the carbon atoms of the thiophene (B33073) ring are substituted with either a bromine or a methyl group. Therefore, there are no unsubstituted positions available for further functionalization directly on the thiophene ring.

Introduction of Diverse Substituents via the Bromine Atom

The bromine atom at the C-3 position represents the primary site for introducing molecular diversity. Based on the well-established chemistry of other aryl and heteroaryl bromides, several transformations could be anticipated.

Palladium-catalyzed cross-coupling reactions are standard methods for forming new carbon-carbon bonds at the site of a bromine substituent. Reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings are commonly employed for this purpose with various bromothiophenes. jcu.edu.au For instance, the Suzuki-Miyaura coupling of 2-bromo-3-methylthiophene (B51420) with arylboronic acids has been reported to proceed in high yields. jcu.edu.au It is plausible that this compound would undergo similar reactions.

Another critical pathway for C-C bond formation involves the generation of an organometallic intermediate via lithium-halogen exchange, typically using an organolithium reagent like n-butyllithium. chemrxiv.org This would form 2,4,5-trimethyl-3-thienyllithium, which can then react with various carbon electrophiles.

Table 1: Plausible Carbon-Carbon Bond Forming Reactions

Reaction NameReagentsExpected Product Type
Suzuki-Miyaura CouplingArylboronic acid or ester, Pd catalyst, base3-Aryl-2,4,5-trimethylthiophene
Stille CouplingOrganostannane, Pd catalyst3-Substituted-2,4,5-trimethylthiophene
Sonogashira CouplingTerminal alkyne, Pd/Cu catalysts, base3-Alkynyl-2,4,5-trimethylthiophene
Lithium-Halogen Exchangen-Butyllithium, then an electrophile (e.g., CO2)2,4,5-Trimethylthiophene-3-carboxylic acid

The introduction of heteroatoms such as nitrogen, sulfur, or oxygen at the C-3 position is another key derivatization strategy. The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds with a wide range of amines. Similarly, related palladium- or copper-catalyzed reactions can be used to forge C-S and C-O bonds.

Table 2: Potential Heteroatom Linkage Syntheses

Reaction NameReagentsExpected Product Type
Buchwald-Hartwig AminationAmine, Pd catalyst, base3-Amino-2,4,5-trimethylthiophene
C-S CouplingThiol, Pd or Cu catalyst, base3-(Alkyl/Arylthio)-2,4,5-trimethylthiophene
C-O CouplingAlcohol/Phenol, Pd or Cu catalyst, base3-(Alkoxy/Aryloxy)-2,4,5-trimethylthiophene

Cycloaddition Reactions Involving this compound

Thiophenes can participate as the 2π-component in [2+2] and [4+2] photocycloadditions, although their aromatic character often leads to lower reactivity compared to non-aromatic alkenes. There is a lack of specific literature on this compound as a substrate in cycloaddition reactions. In some cases, substituted brominated compounds can undergo inverse-electron-demand Diels-Alder reactions. For example, 3-bromotetrazine has been shown to participate in cycloadditions with silyl (B83357) enol ethers. organic-chemistry.org However, the thiophene ring in this compound is electron-rich, making it an unlikely candidate for this type of reaction.

Regioselective Modifications and Chemo-Differentiation Strategies

Given that the thiophene ring is fully substituted, regioselectivity on the ring itself is not a factor. However, chemo-differentiation strategies could be employed if other reactive functional groups were present on substituents. The primary handle for selective modification on the parent compound is the C-Br bond. Any strategy for regioselectivity would depend on the introduction of further functional groups, for example, on one of the methyl groups via radical halogenation, which would then allow for differentiation between the C-Br bond and the newly introduced functionality. No such studies have been reported for this specific molecule.

Computational and Theoretical Studies on 3 Bromo 2,4,5 Trimethylthiophene Reactivity

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of organic molecules. For substituted thiophenes, DFT calculations, particularly using the B3LYP functional, provide reliable insights into their molecular structure and electronic distribution.

The electronic properties are largely governed by the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are critical in determining the molecule's reactivity, stability, and electronic transition properties. mdpi.com In a study on a chalcone (B49325) derivative of bromothiophene, the HOMO energy was calculated to be -6.367 eV and the LUMO energy was -2.705 eV, resulting in an energy gap of 3.662 eV. rroij.comresearchgate.net These values suggest a molecule with a moderate potential for charge transfer, which is a key factor in its reactivity.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, are instrumental in identifying the reactive sites of a molecule. For brominated thiophenes, the MEP map would likely indicate regions of negative potential around the bromine atom and the sulfur atom of the thiophene (B33073) ring, suggesting their susceptibility to electrophilic attack. Conversely, the electron-deficient regions would be prone to nucleophilic attack.

The table below presents theoretical electronic properties for a representative bromothiophene derivative, which can be considered as a predictive model for 3-bromo-2,4,5-trimethylthiophene.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

PropertyPredicted ValueSignificance
HOMO Energy~ -6.4 eVIndicates electron-donating ability
LUMO Energy~ -2.7 eVIndicates electron-accepting ability
HOMO-LUMO Gap~ 3.7 eVRelates to chemical reactivity and stability
Electrophilicity Index~ 5.6 eVMeasures the electrophilic character
Softness~ 0.55 eVRelates to the polarizability of the molecule

Data extrapolated from studies on related bromothiophene derivatives. rroij.comresearchgate.net

Modeling Reaction Mechanisms and Transition State Energies

Computational modeling is a powerful technique for elucidating reaction mechanisms and determining the energies of transition states. This is particularly valuable for reactions involving substituted thiophenes, where multiple reaction pathways may be possible.

The "halogen dance" reaction, a process involving the migration of a halogen atom on an aromatic ring, is a relevant example. In mixed halothiophenes, it has been observed that the iodo-substituent migrates preferentially over the bromo-substituent, and the bromo-substituent over the chloro-substituent. ic.ac.uk This selectivity can be rationalized through the calculation of transition state energies for the different migration pathways. The pathway with the lower activation energy will be the kinetically favored one.

For this compound, a potential reaction of interest is its participation in cross-coupling reactions, such as the Suzuki or Stille coupling, which are commonly used to form carbon-carbon bonds. DFT calculations can be employed to model the entire catalytic cycle of these reactions. This would involve calculating the geometries and energies of all intermediates and transition states, providing a detailed picture of the reaction mechanism. For instance, in a Suzuki coupling, the key steps of oxidative addition, transmetalation, and reductive elimination can be modeled to understand the role of the catalyst and the factors influencing the reaction rate and yield.

While specific transition state energies for reactions of this compound are not documented, theoretical studies on related systems provide a framework for such investigations. For example, DFT calculations on the insertion of cyclic amidines into cyclopropanones have been used to determine reaction barriers and elucidate the stereospecificity of the reaction. acs.org A similar approach could be applied to reactions involving this compound to predict its reactivity and the stereochemical outcome of its reactions.

Predicting Regioselectivity and Reactivity Profiles

The prediction of regioselectivity is a critical aspect of synthetic chemistry, and computational methods have proven to be highly effective in this regard. For substituted thiophenes, the position of further functionalization is influenced by the electronic and steric effects of the existing substituents.

In the case of this compound, the thiophene ring is fully substituted, which limits the possibility of direct C-H functionalization on the ring itself. However, reactions involving the methyl groups or the bromine atom are possible. The reactivity of the different positions can be predicted by analyzing the local reactivity descriptors derived from DFT calculations, such as the Fukui functions or the dual descriptor. These descriptors indicate the most likely sites for electrophilic, nucleophilic, and radical attack.

For 3-substituted thiophenes, the regioselectivity of C-H activation is governed by the electronic and steric properties of the substituent. nih.gov For instance, in the C-H alkynylation of 3-substituted thiophenes, catalyst control can be used to achieve regiodivergent synthesis, selectively functionalizing either the C2 or C5 position. nih.govnih.gov While this compound does not have available C-H bonds on the thiophene ring for such reactions, the principles of catalyst control could be applied to reactions involving the methyl groups.

The inherent reactivity of the C-Br bond in this compound makes it a prime site for reactions such as cross-coupling or metal-halogen exchange. The regioselectivity of these reactions is generally high, with the reaction occurring at the carbon atom bearing the bromine atom. However, computational studies can provide a more nuanced understanding of the factors that might influence this selectivity, such as the choice of catalyst, ligand, and reaction conditions.

Solvent Effects on Reaction Dynamics and Conformational Landscapes

The solvent in which a reaction is carried out can have a profound impact on its rate, selectivity, and even the reaction mechanism itself. Computational chemistry provides methods to model these solvent effects, ranging from implicit continuum models to explicit solvent models where individual solvent molecules are included in the calculation.

For reactions involving this compound, the choice of solvent could influence the solubility of the reactants and the stability of any charged intermediates or transition states. For example, in a reaction that proceeds through a polar transition state, a polar solvent would be expected to lower the activation energy and accelerate the reaction rate.

Computational analysis of solvent effects can be performed using various models. researchgate.net The Polarizable Continuum Model (PCM) is a widely used implicit solvent model that represents the solvent as a continuous dielectric medium. This model is computationally efficient and can provide a good qualitative understanding of solvent effects. For a more detailed analysis, explicit solvent models can be used, where a number of solvent molecules are included in the quantum mechanical calculation. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial in determining the reaction outcome.

Future Research Directions and Synthetic Innovations

Development of Greener Synthetic Pathways for Brominated Thiophenes

The synthesis of brominated thiophenes, including precursors to 3-bromo-2,4,5-trimethylthiophene, has traditionally relied on methods that are effective but environmentally taxing, often using liquid bromine. The future of organic synthesis is increasingly focused on green chemistry principles, aiming to reduce hazardous waste and improve energy efficiency.

Recent research has highlighted several promising alternatives to conventional bromination. researchgate.net One of the most significant shifts is the move away from elemental bromine to solid, more manageable brominating agents like N-Bromosuccinimide (NBS). cambridgescholars.com NBS is recognized for its utility in the bromination of a wide array of aromatic and unsaturated compounds under milder reaction conditions. cambridgescholars.com Another green approach involves the use of salt-based brominating reagents, such as a ceric ammonium (B1175870) nitrate–KBr combination in an ethanol-water medium, which provides a less hazardous alternative to bromine in chlorinated solvents. researchgate.netresearchgate.net

Furthermore, innovative green protocols are emerging, such as using a bromide:bromate couple in an aqueous medium for the bromination of aromatic heterocycles. cambridgescholars.com Some studies have even demonstrated the use of natural extracts, like citrus extract, as a medium for cyclocondensation reactions to produce thiophene-appended compounds, showcasing a truly benign synthetic strategy. nih.gov These methods not only minimize the use of toxic reagents but also often lead to higher selectivity and easier product isolation.

Table 1: Comparison of Greener Bromination Methods

Brominating Reagent/SystemSolvent/MediumKey Advantages
N-Bromosuccinimide (NBS)Various organic solventsSolid reagent, easier handling, mild reaction conditions. cambridgescholars.com
Ceric Ammonium Nitrate/KBrEthanol/WaterAvoids hazardous liquid bromine and chlorinated solvents. researchgate.net
Bromide/Bromate Couple (XBr/XBrO₃)AqueousEnvironmentally friendly medium, good for various heterocycles. cambridgescholars.com
Citrus ExtractNatural MediumBenign, renewable, effective for certain cyclocondensation reactions. nih.gov

The application of these greener methods to the specific synthesis of this compound represents a key area for future research, promising to make the production of this important intermediate more sustainable and cost-effective.

Exploration of Novel Catalytic Systems for Functionalization

The bromine atom on this compound serves as a versatile handle for introducing a wide range of functional groups, primarily through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent in this field. nih.govrsc.org

The Suzuki-Miyaura cross-coupling reaction, which pairs organoboron compounds with organic halides, is a widely used method for forming carbon-carbon bonds. nih.govrsc.org Research has demonstrated the successful Suzuki coupling of bromothiophene derivatives with various boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ to create more complex molecules. nih.gov The efficiency of these reactions depends critically on the choice of catalyst, base, and solvent. nih.gov

Beyond traditional methods, novel catalytic systems are being explored to enhance reactivity and selectivity. For instance, a unique palladium complex activated by a silver(I) nitrate/potassium fluoride (B91410) system has been shown to catalyze the coupling of bromothiophenes at the C-H bond adjacent to the sulfur atom, leaving the carbon-bromine bond intact for subsequent reactions. acs.orgresearchgate.netnih.gov This allows for sequential, site-selective functionalization. Another innovative approach is the use of palladium/norbornene (Pd/NBE) cooperative catalysis, which enables the direct vicinal difunctionalization of thiophenes at the C4 and C5 positions with high regioselectivity. nih.gov

Table 2: Selected Catalytic Systems for Bromothiophene Functionalization

Catalytic SystemReaction TypeKey Features
Pd(PPh₃)₄ / K₃PO₄Suzuki-Miyaura CouplingCouples bromothiophenes with boronic acids to form biaryl structures. nih.gov
Palladium Complex / AgNO₃/KFC-H ArylationSelectively functionalizes the C-H bond while preserving the C-Br bond. acs.orgresearchgate.net
Pd/Norbornene (NBE)Vicinal DifunctionalizationSimultaneously installs two different functional groups at adjacent positions (C4, C5). nih.gov
Ligand-Free PalladiumSuzuki & Sonogashira CouplingOffers economic and environmental advantages by simplifying the reaction setup. rsc.org

Future work will likely focus on developing even more efficient, selective, and robust catalysts, including ligand-free systems and bio-supported palladium nanoparticles, to broaden the synthetic utility of this compound. rsc.org

Integration into Advanced Supramolecular and Polymeric Systems

Thiophene (B33073) derivatives are fundamental building blocks in materials science, particularly for the construction of conjugated polymers and supramolecular structures. researchgate.net The electronic and optical properties of these materials can be finely tuned by modifying the substitution pattern on the thiophene ring. This compound, with its specific arrangement of electron-donating methyl groups and a reactive bromo-handle, is an ideal monomer for creating advanced functional materials.

Thiophene-containing polymers exhibit high conductivity due to the delocalization of electrons along their conjugated backbone, making them excellent organic semiconductors. numberanalytics.com The synthesis of oligo- and polythiophenes through various cross-coupling strategies allows for the creation of materials used in a range of electronic and optoelectronic devices. researchgate.net The methyl groups on the thiophene ring can enhance solubility and influence the packing of polymer chains, while the bromine atom provides a site for polymerization or post-polymerization modification.

In supramolecular chemistry, thiophenes can participate in non-covalent interactions like π-π stacking. numberanalytics.com This property is exploited to build complex, self-assembling architectures. For example, rigid, three-dimensional molecules known as iptycenes, which can be synthesized from thiophene-related precursors, create materials with significant internal free volume, a property useful for developing specialized membranes and sensors. mit.edu The functionalization of this compound can lead to monomers that self-assemble into highly ordered supramolecular wires or networks with tailored electronic properties.

Interdisciplinary Applications in Emerging Fields

The unique properties of materials derived from functionalized thiophenes like this compound have positioned them at the forefront of several emerging interdisciplinary fields. numberanalytics.com

Organic Electronics: This is perhaps the most established application area. Thiophene-based polymers are actively used as the semiconducting layer in Organic Field-Effect Transistors (OFETs), the donor material in Organic Photovoltaics (OPVs) or solar cells, and the emissive layer in Organic Light-Emitting Diodes (OLEDs). researchgate.netnumberanalytics.com The ability to tune the optical and electronic properties of these polymers by altering their chemical structure is a key advantage. numberanalytics.com Highly emissive fluorescent thiophene-based materials are also being developed for advanced display technologies. rsc.org

Biotechnology and Medicine: The optical properties of thiophene-based compounds are exploited to monitor biological events. researchgate.net Thiophene-based nanoparticles (TNPs) and fluorescent polymers can be used as biomarkers for bioimaging and as active components in biosensors and chemosensors. researchgate.net Furthermore, the thiophene scaffold is present in numerous pharmacologically active compounds, and research continues into its use in drug design for creating novel therapeutics. nih.govresearchgate.net

Energy Storage: The high conductivity and electrochemical stability of thiophene-based materials make them promising candidates for energy applications. They are being explored for use as electrode materials in next-generation batteries and supercapacitors. numberanalytics.com

Table 3: Emerging Applications of Thiophene-Based Materials

FieldApplicationKey Property
Organic ElectronicsOFETs, OPVs, OLEDsHigh charge carrier mobility, tunable bandgap. researchgate.netnumberanalytics.com
BioimagingFluorescent BiomarkersTunable optical absorption and emission. researchgate.netrsc.org
SensingBiosensors, ChemosensorsChange in optical/electronic properties upon analyte binding. researchgate.net
Medicinal ChemistryDrug ScaffoldsAbility to interact with biological targets. nih.govresearchgate.net
Energy StorageBatteries, SupercapacitorsHigh conductivity, electrochemical stability. numberanalytics.com

The continued development of synthetic methods for functionalizing this compound will undoubtedly expand its role in creating bespoke materials for these and other yet-to-be-discovered applications.

Q & A

Q. What are the common synthetic routes for preparing 3-bromo-2,4,5-trimethylthiophene, and how do reaction conditions influence yield and purity?

The synthesis of brominated thiophenes typically involves cross-coupling reactions or halogenation strategies. For example:

  • Transition metal-catalyzed coupling : Pd(dppf)Cl₂-mediated coupling of dibromothiophenes with organomagnesium reagents (e.g., undecylmagnesium bromide) using Ni(dppp)Cl₂ catalysis achieves ~75% yield in similar systems .
  • Bromination of pre-functionalized thiophenes : Direct bromination at the 3-position can be guided by steric and electronic effects of methyl substituents. Optimal conditions (e.g., NBS in DMF at 0°C) minimize side reactions .

Q. Key Considerations :

Catalyst/ReagentSolventTemperatureYieldPurity
Pd(dppf)Cl₂/Ni(dppp)Cl₂THF60–80°C~75%>95%
N-Bromosuccinimide (NBS)DMF0°C60–70%90–95%

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

  • 1H/13C NMR : Methyl groups at positions 2,4,5 produce distinct singlet peaks (δ 2.1–2.4 ppm), while the bromine at position 3 deshields adjacent protons (δ 6.8–7.2 ppm for thiophene ring protons) .
  • IR Spectroscopy : C-Br stretching vibrations appear at ~550–600 cm⁻¹, and C-S bonds at ~680 cm⁻¹ .
  • LC-MS/HRMS : Confirm molecular weight (C₇H₉BrS = 221.12 g/mol) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What are the stability concerns for this compound, and how should it be stored?

  • Light and temperature sensitivity : Degrades via debromination or oxidation; store in amber vials at –20°C under inert gas (Ar/N₂) .
  • Stabilizers : Copper chips (0.1–1% w/w) inhibit radical-mediated decomposition, as seen in analogous iodinated thiophenes .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

  • Ultrasound-assisted synthesis : Enhances regioselectivity in cross-coupling by promoting reagent diffusion and reducing side reactions (e.g., 85% regioselectivity for 3-position functionalization in dihydrothiophene systems) .
  • Directing groups : Methyl substituents at positions 2,4,5 sterically block undesired substitution. Computational studies (DFT) predict activation barriers for competing pathways .

Q. Regioselectivity Comparison :

Reaction TypePosition FavoredKey FactorReference
Suzuki coupling3-bromo siteSteric hindrance from 2,4,5-Me
Electrophilic substitution5-methyl adjacentElectron-donating Me groups

Q. What computational methods are effective for predicting reactivity and electronic properties of this compound?

  • DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces (EPS), identifying nucleophilic/electrophilic sites .
  • Hammett substituent constants : Quantify electronic effects of methyl groups (σₚ = –0.17) to predict bromine’s reactivity in SNAr or radical pathways .

Q. How is this compound utilized in materials science, particularly in conducting polymers?

  • Monomer for π-conjugated systems : The bromine serves as a leaving group for polymerization (e.g., Kumada coupling) to create polythiophenes with tailored bandgaps (~2.1–2.5 eV) .
  • Doping studies : Methyl groups enhance solubility in organic solvents (e.g., chloroform, THF), enabling thin-film fabrication for OFETs .

Q. Key Data :

ApplicationPolymer PropertyPerformance Metric
Organic photovoltaicsBandgap2.3 eV (UV-Vis)
OFETsCharge mobility0.05–0.1 cm²/V·s

Methodological Notes

  • Contradictions in synthesis : Ni-catalyzed methods () favor alkylation, while Pd systems may require ligand optimization to avoid homocoupling.
  • Safety : Brominated thiophenes are potential skin irritants; handle in fume hoods with PPE .

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